molecular formula C10H8ClNO2S B13532322 2-Methylquinoline-6-sulfonyl chloride

2-Methylquinoline-6-sulfonyl chloride

Cat. No.: B13532322
M. Wt: 241.69 g/mol
InChI Key: INCCUGMUEJWWJS-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound features a quinoline ring system substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 6-position, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-6-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Sulfonation: The 2-methylquinoline undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 6-position.

    Chlorination: The resulting 2-methylquinoline-6-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.

    Coupled Products: Formed from cross-coupling reactions.

Scientific Research Applications

2-Methylquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.

    Synthetic Organic Chemistry: The compound is a valuable building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, allowing the compound to modify other molecules and influence their properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-8-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 8-position.

    3-Methylquinoline-6-sulfonyl chloride: Similar structure but with the methyl group at the 3-position.

    Quinoline-6-sulfonyl chloride: Lacks the methyl group at the 2-position.

Uniqueness

2-Methylquinoline-6-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which can influence its reactivity and the types of chemical transformations it can undergo. This unique structure makes it a valuable intermediate for the synthesis of specialized organic compounds.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

2-methylquinoline-6-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3

InChI Key

INCCUGMUEJWWJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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